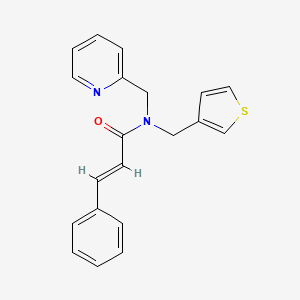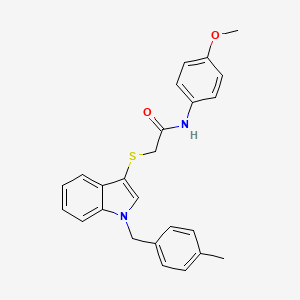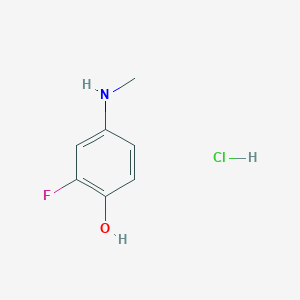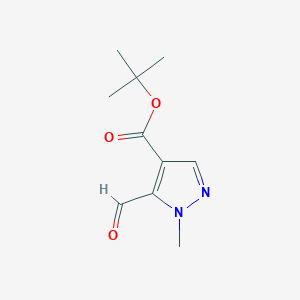![molecular formula C25H23N5O4S B2387927 2-(3,4-dimethoxyphenyl)-7-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1207042-91-8](/img/structure/B2387927.png)
2-(3,4-dimethoxyphenyl)-7-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-7-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a useful research compound. Its molecular formula is C25H23N5O4S and its molecular weight is 489.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Anti-inflammatory Potential
The compound has been utilized in the synthesis of novel pyrazole derivatives. These derivatives exhibit significant anti-inflammatory activity, as demonstrated in studies involving carrageenan-induced rat paw edema. Notably, some of these compounds have shown to be less toxic and nearly devoid of ulcerogenic activity compared to standard drugs like phenylbutazone and indomethacin (El‐Hawash & El-Mallah, 1998).
Crystal Structure Analysis
The compound's derivatives have also been a subject of crystal structure analysis. For example, the crystal and molecular structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, synthesized from a related compound, has been determined through X-ray diffraction studies, highlighting its potential in structural chemistry (Prabhuswamy et al., 2016).
Reactivity and Mechanism Studies
The reactivity of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates, related to the compound , has been explored, revealing an interesting reaction mechanism involving ANRORC rearrangement and N-formylation. This study provides insights into the chemical reactivity and potential applications of these compounds in organic synthesis (Ledenyova et al., 2018).
Investigation of Isostructural Derivatives
Research has also been conducted on isostructural derivatives of the compound, focusing on their synthesis and structural characterization. Such studies aid in understanding the chemical properties and potential applications of these derivatives in various fields of chemistry (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Ligand Synthesis for Metal Complexes
The compound's derivatives have been used as ligands in the synthesis of metal complexes. These studies are crucial in the field of coordination chemistry, exploring the binding interactions and potential applications of these complexes (Claramunt et al., 2003).
Biological Activity Studies
Some derivatives of the compound have been synthesized and tested for their antimicrobial activity. This research is significant in the field of medicinal chemistry, contributing to the development of new antibacterial and antifungal agents (Hassan, 2013).
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4S/c1-14-6-5-7-17(10-14)24-26-19(15(2)34-24)13-35-25-28-27-23(31)20-12-18(29-30(20)25)16-8-9-21(32-3)22(11-16)33-4/h5-12H,13H2,1-4H3,(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNISPSBEIGLRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CSC3=NNC(=O)C4=CC(=NN43)C5=CC(=C(C=C5)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzo[d]thiazol-6-yl(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2387844.png)
![N-(2,3-dihydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2387845.png)
![Tert-butyl 4-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2387846.png)


![ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-imidazole-4-carboxylate](/img/structure/B2387850.png)








